Comprehensive Technical Guide on CAS 99726-03-1: Properties, Synthesis Workflows, and Advanced Applications of 2-Aminobut-3-en-1-ol Hydrochloride
Comprehensive Technical Guide on CAS 99726-03-1: Properties, Synthesis Workflows, and Advanced Applications of 2-Aminobut-3-en-1-ol Hydrochloride
Executive Summary
CAS 99726-03-1, chemically identified as 2-aminobut-3-en-1-ol hydrochloride , is a highly versatile, trifunctional aliphatic building block. Featuring a primary amine, a primary alcohol, and a terminal alkene, this molecule serves as a critical scaffold in modern organic synthesis. Its unique topology allows for orthogonal functionalization, making it an indispensable precursor in the asymmetric synthesis of complex alkaloids, the development of antiviral therapeutics (such as HIV integrase inhibitors), and the formulation of advanced surface-active materials.
This whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic reactivity, and field-proven experimental protocols associated with CAS 99726-03-1, designed specifically for researchers and drug development professionals.
Physicochemical Profiling & Structural Analysis
Understanding the physical parameters and stability mechanisms of 2-aminobut-3-en-1-ol hydrochloride is the first step in designing robust synthetic routes.
Quantitative Data Summary
| Property | Value / Specification |
| Chemical Name | 2-aminobut-3-en-1-ol hydrochloride |
| CAS Number | 99726-03-1 |
| Molecular Formula | C₄H₁₀ClNO (C₄H₉NO · HCl) |
| Molecular Weight | 123.58 g/mol |
| Typical Purity | ≥95% to 98% |
| Physical Form | Solid / Powder |
| Storage Conditions | 2-8°C, stored under nitrogen |
| GHS Classification | H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation) |
Mechanistic Insight: The Causality of the Hydrochloride Salt
A critical question often raised in early-stage synthesis is: Why utilize the hydrochloride salt rather than the free base?
Allylic amines in their free base form are notoriously unstable. The electron-rich double bond, coupled with the nucleophilic primary amine, makes the molecule highly susceptible to auto-oxidation, enamine tautomerization, and spontaneous polymerization. By isolating the molecule as a hydrochloride salt , the amine is protonated ( NH3+ ). This protonation exerts a strong electron-withdrawing inductive effect that stabilizes the adjacent allylic system, preventing unwanted side reactions. Consequently, the shelf life is significantly extended, provided it is protected from atmospheric moisture which could cause deliquescence.
Synthetic Utility & Reactivity Principles
The strategic value of CAS 99726-03-1 lies in its orthogonal reactivity. Each of its three functional groups can be selectively targeted without protecting the others, provided the correct reagents and thermodynamic conditions are applied.
Figure 1: Orthogonal reactivity pathways of CAS 99726-03-1 enabling diverse scaffold generation.
Key Experimental Protocols & Methodologies
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems , incorporating in-process controls to verify mechanistic success at each step.
Protocol A: Amide Coupling for Heterocyclic Scaffolds
Context: This protocol is utilized in the synthesis of substituted pyridotriazine compounds, which act as potent HIV integrase inhibitors .
Causality & Reagent Selection: Standard coupling reagents (like DCC) often fail or cause racemization when dealing with sterically hindered allylic amines. We utilize EDCI in conjunction with HOAt (1-Hydroxy-7-azabenzotriazole). HOAt features a pyridine ring nitrogen that provides neighboring-group participation, accelerating the reaction and suppressing racemization of chiral carboxylic acid precursors. N,N-Diisopropylethylamine (DIEA) is required in a stoichiometric excess to neutralize the hydrochloride salt of CAS 99726-03-1 in situ, liberating the nucleophilic free amine.
Step-by-Step Methodology:
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Activation: Dissolve the carboxylic acid precursor (1.0 eq) in anhydrous dichloromethane (DCM) under nitrogen.
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Active Ester Formation: Add EDCI (1.25 eq), HOAt (1.25 eq), and DIEA (3.3 eq). Stir at room temperature for 15 minutes. The solution will transition to a pale yellow as the active ester forms.
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Amine Liberation & Coupling: Add CAS 99726-03-1 (1.0 eq) in one portion. The excess DIEA immediately deprotonates the hydrochloride salt.
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Propagation: Stir the reaction mixture at room temperature for 12–18 hours.
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Self-Validating Step (In-Process Control): Monitor the reaction via LC-MS. The system is validated when the active ester mass signal disappears and the target product mass [M+H]+ emerges as the dominant peak (typically >95% conversion).
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Workup: Quench the reaction with saturated aqueous NaHCO3 . Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
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Purification: Purify the crude residue via flash column chromatography (Silica gel, EtOAc/Hexane gradient).
Figure 2: Step-by-step workflow and in-process controls for the amide coupling of CAS 99726-03-1.
Protocol B: Nitrone[3+2] Cycloaddition for Piperidine Alkaloids
Context: Large-scale asymmetric synthesis of 3-aminopiperidin-4-ols, such as the synthesis of (2R, 4R, 5S)-tetrahydropseudodistomin .
Causality & Reagent Selection: The terminal alkene of 2-aminobut-3-en-1-ol acts as an excellent dipolarophile. The adjacent amine group (often protected during this specific step to prevent side reactions) dictates the facial selectivity of the incoming nitrone dipole. Steric shielding and hydrogen-bonding coordination guide the nitrone to attack from the less hindered face, ensuring high diastereomeric excess in the resulting isoxazolidine intermediate.
Step-by-Step Methodology:
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Generate the nitrone in situ from an aliphatic aldehyde (e.g., tetradecanal) and a hydroxylamine derivative.
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Introduce 2-aminobut-3-en-1-ol in a non-polar solvent (e.g., toluene) and heat to reflux.
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Allow the [3+2] cycloaddition to proceed, yielding a bicyclic or substituted isoxazolidine intermediate.
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Perform a reductive cleavage of the N-O bond using Zn dust in acetic acid (or catalytic hydrogenation over Pd/C) to yield the final 3-aminopiperidin-4-ol scaffold.
Applications in Drug Development & Materials Science
The structural flexibility of CAS 99726-03-1 translates to broad industrial utility:
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Antimicrobial & Antiviral Therapeutics: The molecule is a foundational building block for synthesizing morpholine and oxazine derivatives targeting severe bacterial infections . Furthermore, its integration into 2,3-dihydro-1H-pyrido[2,1-f][1,2,4]triazine systems has yielded highly effective HIV integrase inhibitors.
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Materials Science (Esterquats): Beyond pharma, the primary alcohol of CAS 99726-03-1 can be esterified with long-chain fatty acids (e.g., stearic acid) using a hypophosphorous acid catalyst. Subsequent quaternization of the amine yields "esterquats"—biodegradable surface-active compounds widely used as fabric softeners and industrial surfactants .
Handling, Safety, and Storage Protocols
Strict adherence to safety and storage protocols is required to maintain the integrity of the compound. According to its Safety Data Sheet , the compound is classified as harmful if swallowed (H302) and causes skin/eye irritation (H315, H319).
Storage Causality: The compound must be stored at 2-8°C under an inert nitrogen atmosphere . Because the hydrochloride salt is highly hygroscopic, exposure to atmospheric moisture leads to deliquescence. Once dissolved in ambient moisture, the acidic environment can catalyze the hydration of the terminal alkene or facilitate oxidative degradation. Maintaining a cold, dry, and inert environment is non-negotiable for long-term stability.
References
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Naito, T., et al. "Cycloaddition of a nitrone to 2-aminobut-3-en-1-ol for large-scale preparation of 3-aminopiperidin-4-ols: a new asymmetric synthesis of (2R, 4R, 5S)-tetrahydropseudodistomin." Journal of the Chemical Society, Perkin Transactions 1 (1994). URL:[Link]
- Gilead Sciences, Inc. "Substituted Pyridotriazine Compounds and Uses Thereof." European Patent Office (EP4196479B1).
- World Intellectual Property Organization. "Compounds and methods for treating bacterial infections." WIPO Patent (WO2014114929A1).
- European Patent Office. "Esterquats, their intermediates, a process to make the esterquats, and their use." EPO Patent (EP1159257B1).
